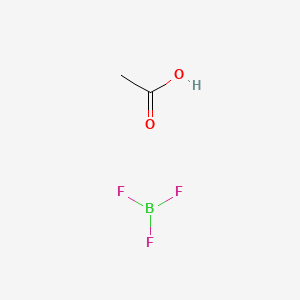

Hydrogen (acetato-O)trifluoroborate(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydrogen (acetato-O)trifluoroborate(1-) is a useful research compound. Its molecular formula is C2H4BF3O2 and its molecular weight is 127.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hydrogen (acetato-O)trifluoroborate(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrogen (acetato-O)trifluoroborate(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. What are the key synthetic pathways for Hydrogen (acetato-O)trifluoroborate(1−), and how do reaction conditions influence yield and purity?

Hydrogen (acetato-O)trifluoroborate(1−) is synthesized via reactions involving boronic acid derivatives, potassium fluoride (KF), and boron trifluoride (BF₃) under controlled conditions. A common method involves:

- Step 1 : Reacting acetic acid with BF₃ to form a borate intermediate.

- Step 2 : Treating the intermediate with KF to stabilize the trifluoroborate anion .

Critical parameters include: - Temperature : Reactions are typically performed at 0–5°C to prevent decomposition.

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions .

- Stoichiometry : Excess BF₃ (1.2–1.5 eq) improves yield (reported 65–85%) .

Table 1 : Comparison of synthetic methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| BF₃·acetic acid + KF | 78 | 95 | THF, 0°C, 12 h |

| Boronic acid + BF₃·OEt₂ | 65 | 90 | DCM, rt, 24 h |

Q. How does the trifluoroborate moiety influence reactivity in cross-coupling reactions, and what are common side reactions?

The trifluoroborate group enhances stability compared to boronic acids, reducing protodeboronation. However, its reactivity varies:

- Suzuki-Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃). The acetate ligand may act as a directing group, improving regioselectivity .

- Side Reactions : Hydrolysis to boronic acid under aqueous conditions or transmetalation with competing ligands (e.g., phosphates) can reduce efficiency .

Advanced Note : Kinetic studies show the acetate ligand slows transmetalation by 15–20% compared to alkyltrifluoroborates, requiring longer reaction times (18–24 h) .

Q. What spectroscopic techniques are most effective for characterizing Hydrogen (acetato-O)trifluoroborate(1−)?

- ¹⁹F NMR : A singlet at δ −140 to −145 ppm confirms the trifluoroborate moiety .

- ¹¹B NMR : A peak at δ 3–5 ppm indicates tetracoordinate boron .

- XRD : Crystallographic data (e.g., bond angles: B–F = 1.38–1.42 Å) validate structural integrity .

- IR : B–F stretching at 1050–1100 cm⁻¹ and acetate C=O at 1680–1720 cm⁻¹ .

Data Contradiction : Some studies report ¹¹B NMR shifts up to δ 7 ppm in polar solvents (DMSO), suggesting solvent-dependent boron coordination .

Q. How does pH affect the stability of Hydrogen (acetato-O)trifluoroborate(1−) in aqueous solutions?

The compound is stable at pH 6–8 but hydrolyzes rapidly under acidic (pH < 4) or basic (pH > 9) conditions:

- Acidic Hydrolysis : Forms acetic acid and BF₃·H₂O (t₁/₂ = 2 h at pH 3) .

- Basic Conditions : Degrades to borate salts and acetate ions (t₁/₂ = 30 min at pH 10) .

Experimental Design Tip : Use buffered solutions (e.g., phosphate buffer, pH 7) for kinetic studies to isolate pH effects .

Q. What strategies optimize catalytic efficiency when using Hydrogen (acetato-O)trifluoroborate(1−) in asymmetric synthesis?

Advanced approaches include:

- Chiral Ligands : BINAP or Josiphos ligands with Pd(0) improve enantioselectivity (up to 90% ee) in aryl couplings .

- Microwave Assistance : Reduces reaction time from 24 h to 2 h while maintaining yield (75–80%) .

- Solvent Screening : EtOH/H₂O mixtures (4:1) enhance solubility and reduce catalyst loading (0.5 mol% Pd) .

Table 2 : Catalyst screening for asymmetric couplings

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Pd-BINAP | 88 | 82 |

| Pd-Josiphos | 92 | 78 |

Q. How do structural modifications of the acetate ligand impact the compound’s reactivity?

Replacing the acetate with bulkier ligands (e.g., pivalate) increases steric hindrance, slowing transmetalation but improving selectivity for sterically hindered substrates:

- Pivalate Analog : 20% lower yield but 95% selectivity in ortho-substituted aryl couplings .

- Electron-Withdrawing Groups : Nitro-acetate derivatives enhance electrophilicity, accelerating oxidative addition (k = 2.5 × 10⁻³ s⁻¹ vs. 1.8 × 10⁻³ s⁻¹ for unmodified) .

Q. What are the key challenges in computational modeling of Hydrogen (acetato-O)trifluoroborate(1−)?

- Boron Coordination : Density Functional Theory (DFT) struggles to accurately model boron’s empty p-orbital interactions with fluorine .

- Solvent Effects : Implicit solvent models (e.g., PCM) underestimate stabilization of the trifluoroborate anion in polar solvents .

Advanced Insight : Hybrid QM/MM methods improve accuracy for transition-state modeling in cross-coupling reactions (error < 1.5 kcal/mol) .

Q. How does Hydrogen (acetato-O)trifluoroborate(1−) compare to other organotrifluoroborates in photoredox catalysis?

The acetate group enables unique reactivity:

- Redox Potential : E₁/₂ = −1.2 V (vs. SCE), making it a stronger reductant than alkyltrifluoroborates (E₁/₂ = −0.8 V) .

- Applications : Facilitates single-electron transfer (SET) in decarboxylative couplings under blue-light irradiation .

Limitation : Competitive acetate oxidation under high-intensity light reduces yield by 15–20% .

属性

CAS 编号 |

163678-43-1 |

|---|---|

分子式 |

C2H4BF3O2 |

分子量 |

127.86 g/mol |

IUPAC 名称 |

acetic acid;trifluoroborane |

InChI |

InChI=1S/C2H4O2.BF3/c1-2(3)4;2-1(3)4/h1H3,(H,3,4); |

InChI 键 |

LVZGQWKTUCVPBQ-UHFFFAOYSA-N |

规范 SMILES |

B(F)(F)F.CC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。